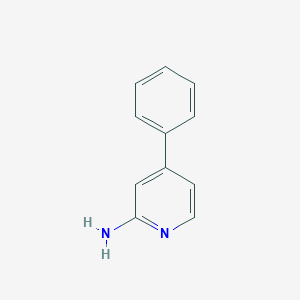

2-Amino-4-phenylpyridine

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

4-phenylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2/c12-11-8-10(6-7-13-11)9-4-2-1-3-5-9/h1-8H,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAOIJCGWLQNKOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=NC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8069430 | |

| Record name | 2-Amino-4-phenylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8069430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60781-83-1 | |

| Record name | 4-Phenyl-2-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60781-83-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Pyridinamine, 4-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060781831 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Pyridinamine, 4-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Amino-4-phenylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8069430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 Amino 4 Phenylpyridine and Its Derivatives

Direct Synthesis Approaches

Direct synthesis approaches for the 2-amino-4-phenylpyridine core often involve the assembly of the pyridine (B92270) ring from acyclic precursors in a single synthetic operation. These methods are highly valued for their atom economy and operational simplicity.

One-Pot Multicomponent Condensation Reactions for Pyridine Ring Formation

One-pot multicomponent reactions (MCRs) have emerged as a powerful tool for the synthesis of highly substituted pyridines. semanticscholar.org These reactions combine three or more starting materials in a single reaction vessel to form a complex product, thereby reducing the number of synthetic steps, saving time, and minimizing waste. semanticscholar.org The synthesis of 2-aminopyridine (B139424) derivatives, in particular, has benefited significantly from the development of novel MCRs. semanticscholar.orgajol.info

A prominent and widely utilized MCR for the synthesis of 2-amino-3-cyanopyridine (B104079) derivatives involves the condensation of an aromatic aldehyde, a methyl ketone, malononitrile (B47326), and ammonium (B1175870) acetate (B1210297). researchgate.netmdpi.com Ammonium acetate serves as the nitrogen source for the pyridine ring. ajol.info This four-component reaction provides a straightforward route to compounds such as this compound, where benzaldehyde (B42025) and acetophenone (B1666503) are used as the aromatic aldehyde and methyl ketone, respectively. mdpi.com The reaction mechanism is believed to proceed through initial Knoevenagel condensation between the aldehyde and malononitrile to form an arylidenemalononitrile intermediate. Concurrently, the ketone and ammonium acetate can form an enamine or imino derivative. A subsequent Michael addition between these intermediates, followed by cyclization and aromatization, leads to the final 2-aminopyridine product. mdpi.com Various catalysts have been employed to promote this reaction, although catalyst-free versions have also been developed. ajol.infomdpi.com

Table 1: Examples of One-Pot Synthesis of 2-Aminopyridine Derivatives

| Aromatic Aldehyde | Methyl Ketone | Catalyst/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Benzaldehyde | Acetophenone | Na₂CaP₂O₇, 80 °C, solvent-free | 2-amino-3-cyano-4,6-diphenylpyridine | 92 | mdpi.com |

| 4-Chlorobenzaldehyde | Acetophenone | Na₂CaP₂O₇, 80 °C, solvent-free | 2-amino-4-(4-chlorophenyl)-6-phenyl-3-cyanopyridine | 94 | mdpi.com |

| 4-Methoxybenzaldehyde | 4-Methylacetophenone | Na₂CaP₂O₇, 80 °C, solvent-free | 2-amino-4-(4-methoxyphenyl)-6-(p-tolyl)-3-cyanopyridine | 91 | mdpi.com |

This table presents a selection of synthesized 2-aminopyridine derivatives using a one-pot, four-component reaction, highlighting the versatility of this method with different starting materials.

In line with the principles of green chemistry, significant efforts have been directed towards developing catalyst-free and solvent-free synthetic methods. semanticscholar.org The one-pot synthesis of 2-aminopyridine derivatives has been successfully achieved under these environmentally benign conditions. semanticscholar.orgresearchgate.net By heating a mixture of an aromatic aldehyde, a methyl ketone, malononitrile, and ammonium acetate, the desired pyridine derivatives can be obtained in high yields without the need for a catalyst or a solvent medium. semanticscholar.orgresearchgate.net For instance, the reaction of benzaldehyde, acetophenone, malononitrile, and ammonium carbonate at 80°C under solvent-free conditions provides a good yield of the corresponding 2-aminopyridine. semanticscholar.org This approach not only simplifies the experimental procedure and product isolation but also reduces the environmental impact associated with solvent use and catalyst disposal. nih.govcncb.ac.cnbrieflands.com The absence of a solvent can also lead to shorter reaction times and improved yields due to higher reactant concentrations. researchgate.net

Microwave irradiation has been widely adopted as a non-conventional energy source to accelerate organic reactions. researchgate.netsemanticscholar.org In the context of this compound synthesis, microwave-assisted one-pot MCRs have proven to be highly efficient. researchgate.netsemanticscholar.orgnih.govrsc.org This technique significantly reduces reaction times from hours to minutes and often leads to higher product yields compared to conventional heating methods. researchgate.netsemanticscholar.org The solvent-free, microwave-assisted condensation of aromatic aldehydes, methyl ketones, malononitrile, and ammonium acetate is a particularly effective and environmentally friendly approach. researchgate.netsemanticscholar.org For example, a series of 2-amino-3-cyanopyridine derivatives have been synthesized in good to excellent yields (72-86%) within 7-9 minutes of microwave irradiation without any solvent. researchgate.netsemanticscholar.org This rapid and efficient protocol is a testament to the advantages of microwave chemistry in the synthesis of heterocyclic compounds. organic-chemistry.org

Table 2: Microwave-Assisted Synthesis of 2-Amino-3-cyanopyridine Derivatives

| Aromatic Aldehyde | Methyl Ketone | Time (min) | Yield (%) | Reference |

|---|---|---|---|---|

| 4-Chlorobenzaldehyde | 4-Methoxyacetophenone | 8 | 83 | semanticscholar.org |

| 4-Methylbenzaldehyde | Acetophenone | 7 | 86 | semanticscholar.org |

| Benzaldehyde | 4-Methoxyacetophenone | 8 | 85 | semanticscholar.org |

This table showcases the efficiency of microwave-assisted synthesis in reducing reaction times while maintaining high yields for various 2-amino-3-cyanopyridine derivatives.

Ionic liquids (ILs) have gained prominence as green reaction media due to their low vapor pressure, thermal stability, and potential for recyclability. In the synthesis of 2-amino-4,6-diphenylpyridine-3-carbonitrile (B1210980) derivatives, ionic liquids such as 1-butyl-3-methylimidazolium tetrafluoroborate (B81430) ([Bmim][BF₄]) have been used as efficient reaction media. researchgate.netresearchgate.net These reactions, involving the one-pot condensation of an aromatic aldehyde, a methyl ketone, malononitrile, and ammonium acetate, often proceed with high yields. researchgate.netresearchgate.net The ionic liquid can act as both the solvent and a catalyst, facilitating the reaction and allowing for easy separation and reuse of the medium. researchgate.net For example, the use of ethylammonium (B1618946) nitrate (B79036) as an ionic liquid has been shown to afford excellent yields of 2-amino-4,6-diphenylpyridine-3-carbonitriles. researchgate.net

Microwave-Assisted Synthesis

Base-Mediated Cascade Reactions

Base-mediated cascade reactions offer an alternative and efficient pathway to substituted 2-aminopyridines. organic-chemistry.orgorganic-chemistry.org These reactions involve a sequence of intramolecular transformations initiated by a base, leading to the formation of the heterocyclic ring in a single synthetic operation. One such strategy involves the reaction of α,β-unsaturated ketones with 1,1-enediamines. organic-chemistry.org This process, mediated by a base, typically includes a Michael addition, followed by intramolecular cyclization and aromatization to yield the desired 2-amino-4,6-diarylpyridine derivatives. organic-chemistry.orgorganic-chemistry.org The choice of base can be crucial and may even influence the final product structure, for instance, by promoting an optional elimination step. organic-chemistry.org A transition-metal-free approach for synthesizing bis-heteroaryl ketones has been developed using base-mediated cascade reactions of N-propargylic β-enaminones derived from ynediones, which can lead to the formation of 2-alkoxylated pyridine scaffolds. bohrium.com

Reactions Involving 2,4-Pentadiene Nitrile Compounds and Amine Compounds

A notable method for synthesizing 2-aminopyridine compounds involves the cyclization of 2,4-pentadiene nitrile compounds with amine compounds. google.com This [5C+1N] cyclization strategy offers a direct route to the pyridine ring system. google.com The process is characterized by reacting a 2,4-pentadiene nitrile compound with an amine compound in a molar ratio of 1.0:(1.0-2.5). google.com The reaction is typically conducted in a solvent, with the addition of a base (0-250 mol% of the substrate) while stirring. google.com The mixture is then heated at temperatures ranging from room temperature to 150°C for 3 to 24 hours. google.com This method is advantageous due to its use of readily available raw materials, simplified synthesis process, and milder reaction conditions, achieving yields between 58% and 81%. google.com

For instance, the reaction of 2-cyano-3-(4-methoxyphenyl)-5-phenyl-2,4-pentadiene nitrile with oxammonium hydrochlorides in dimethylformamide, in the presence of triethylamine (B128534) at 120°C for 3 hours, yields 2-amino-3-cyano-4-(4-methoxyphenyl)-6-phenylpyridine with a 79.6% yield. google.com

A variety of substituted 2,4-pentadiene nitrile compounds can be utilized in this synthesis, including:

2-cyano-5-(4-methoxyphenyl)-2,4-pentadiene nitrile google.com

2-cyano-5-(4-chlorophenyl)-2,4-pentadiene nitrile google.com

2-cyano-3-phenyl-5-phenyl-2,4-pentadiene nitrile google.com

2-cyano-3-(4-methoxyphenyl)-5-phenyl-2,4-pentadiene nitrile google.com

Synthetic Routes via Precursor Modification

Functionalization of Pyridine N-Oxides

Pyridine N-oxides are versatile intermediates in the synthesis of substituted pyridines, as they are more reactive towards both electrophiles and nucleophiles than their parent pyridines. semanticscholar.orgscripps.edu

Deoxygenative C-H functionalization of pyridine N-oxides is a powerful strategy for introducing various substituents onto the pyridine ring. researchgate.net This approach avoids the need for pre-functionalized halopyridines. researchgate.net Palladium-catalyzed alkenylation of pyridine N-oxides, for example, proceeds with high regio-, stereo-, and chemoselectivity to yield ortho-alkenylated N-oxide derivatives. researchgate.net These intermediates can then be deoxygenated to furnish the final 2-substituted pyridines. semanticscholar.org Similarly, direct cross-coupling of pyridine N-oxides with unactivated arenes can be achieved using a palladium catalyst and a silver oxidant, leading to ortho-arylated pyridine N-oxide products with high site-selectivity. researchgate.net Copper-catalyzed C-H arylation of pyridine N-oxides with arylboronic esters also provides a practical route to 2-arylpyridines. beilstein-journals.org

Transamination of pyridine N-oxides offers a direct route to 2-aminopyridine derivatives. researchgate.net An efficient one-pot method involves the reaction of pyridine N-oxides with tert-butylamine (B42293) (t-BuNH₂) in the presence of tosyl anhydride (B1165640) (Ts₂O). semanticscholar.orgumich.edu The use of t-BuNH₂ is crucial to prevent side reactions. umich.edu The tert-butyl group is subsequently removed by treatment with trifluoroacetic acid (TFA). semanticscholar.orgumich.edu Another approach utilizes a phosphonium (B103445) salt, such as bromotripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBroP), as a mild N-oxide activator for the regioselective addition of amine nucleophiles. semanticscholar.orgumich.edu This method is particularly effective with unhindered aliphatic amines. umich.edu Furthermore, pyridine N-oxides can react with activated isocyanides to form 2-aminopyridines in a two-step, one-pot process that involves the in situ deprotection of an N-formylaminopyridine intermediate. nih.gov This method is notable for its effectiveness with pyridines bearing strongly electron-withdrawing substituents. nih.gov

Deoxygenative C-H Functionalization

Deaminative Transformations of Aminopyridines

Deaminative transformations provide a method for converting readily available aminopyridines into other functionalized pyridines. researchgate.net A chemoselective deaminative chlorination of aminoheterocycles, including aminopyridines, has been developed. This method uses a pyrylium (B1242799) reagent (Pyry-BF₄) and a chloride source to convert the amino group into a chloro group. nih.gov This strategy is applicable to a wide range of heterocyclic systems and tolerates various functional groups, making it suitable for late-stage functionalization of complex molecules. nih.gov

Modification of 2-Amino-6-chloro-4-phenylpyridine-3,5-dicarbonitrile

The highly functionalized molecule, 2-amino-6-chloro-4-phenylpyridine-3,5-dicarbonitrile, serves as a versatile starting material for the synthesis of a variety of 2-aminopyridine derivatives. joseroda.com The chlorine atom at the C6 position is susceptible to nucleophilic aromatic substitution, allowing for the introduction of various substituents. kemdikbud.go.idjoseroda.com

For example, reaction with different amines leads to the corresponding 6-substituted-2-amino-4-phenylpyridine-3,5-dicarbonitriles. The synthesis is often carried out using microwave irradiation. biorxiv.org

Table 1: Synthesis of this compound Derivatives from 2-Amino-6-chloro-4-phenylpyridine-3,5-dicarbonitrile biorxiv.org

| Amine | Product | Yield (%) |

| Diethylamine | 2-amino-6-(diethylamino)-4-phenylpyridine-3,5-dicarbonitrile | 13 |

| Diethanolamine | 2-amino-6-(bis(2-hydroxyethyl)amino)-4-phenylpyridine-3,5-dicarbonitrile | 19 |

| Azocane | 2-amino-6-(azocan-1-yl)-4-phenylpyridine-3,5-dicarbonitrile | 13 |

Synthesis of 2-Amino-4-aryl-3-cyanopyridines from Aminoketones

A notable method for the synthesis of 2-amino-4-aryl-3-cyanopyridines involves a multicomponent reaction utilizing aminoketones. For instance, the reaction of benzaldehyde, malononitrile, ammonium acetate, and an aminoketone can yield the desired product. The specific experimental conditions, however, are crucial and can significantly influence the reaction's outcome. arkat-usa.org

In one study, the synthesis of 2-amino-6-benzyl-4-phenyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile was achieved by reacting malononitrile, benzaldehyde, 1-benzyl-4-piperidone, and ammonium acetate. While the desired product was formed, the initial yield was low (21%), highlighting the sensitivity of the reaction to the procedure. arkat-usa.org This approach demonstrates the utility of aminoketones as precursors for constructing complex, fused pyridine ring systems.

Catalytic Approaches in this compound Synthesis

Catalysis plays a pivotal role in modern organic synthesis, offering efficient and selective pathways to complex molecules. The synthesis of this compound is no exception, with various catalytic systems being developed to improve yields, reduce reaction times, and enhance substrate scope.

Lewis Acid Catalysis (e.g., ZnCl2, FeCl3, AlCl3)

Lewis acids are effective catalysts for a variety of organic transformations, including the synthesis of pyridine derivatives. researchgate.netscience.gov They function by activating substrates, typically carbonyl compounds, towards nucleophilic attack. In the context of this compound synthesis, Lewis acids like zinc chloride (ZnCl2), ferric chloride (FeCl3), and aluminum chloride (AlCl3) can promote the condensation reactions that lead to the formation of the pyridine ring. researchgate.netumich.edu For example, the Friedel-Crafts alkylation reaction, a classic C-C bond-forming reaction, traditionally employs Lewis acids such as AlCl3, FeCl3, and ZnCl2. researchgate.net While direct examples for the synthesis of the parent this compound using these specific catalysts in a one-pot reaction are not extensively detailed in the provided results, their established role in promoting key bond-forming steps is significant. researchgate.netumich.edu

Table 1: Lewis Acid Catalyzed Reactions

| Catalyst | Reactants | Product | Notes |

| ZnCl2 | Electron-rich arenes, Benzyl halide | Triarylmethanes, Diphenylarylmethanes | Traditional Friedel-Crafts alkylation. researchgate.net |

| FeCl3 | Alcohols, Carboxylic acids (protected) | Deprotected alcohols and acids | Used for deprotection, demonstrating its Lewis acidity. science.gov |

| AlCl3 | Arenes, Heteroarenes | N-heteroarenes | Mediates C-C bond formation for the synthesis of various N-heteroarenes. researchgate.net |

Copper-Catalyzed Reactions (e.g., Cu(OAc)2)

Copper catalysts, particularly copper(II) acetate (Cu(OAc)2), have emerged as versatile and environmentally benign tools for the synthesis of nitrogen-containing heterocycles. ajol.infonih.gov Copper-catalyzed reactions often proceed via mechanisms involving C-H activation, C-N bond formation, and oxidative coupling. researchgate.netacs.org

An efficient, one-pot synthesis of 2-amino-3-cyanopyridine derivatives has been developed using Cu(OAc)2 as a catalyst. This method involves the condensation of aldehydes, ketones, malononitrile, and ammonium acetate in ethanol (B145695). ajol.info The use of Cu(OAc)2 as a green promoter highlights its effectiveness in facilitating the synthesis of highly functionalized pyridines. ajol.info Furthermore, Cu(OAc)2 has been employed in the amidation of 2-phenylpyridine (B120327), demonstrating its ability to catalyze C-H bond activation and subsequent C-N bond formation with various nitrogen sources, including sulfonamides, carboxamides, and anilines, using oxygen as the terminal oxidant. acs.org Another protocol describes a copper-catalyzed, aminoquinoline-assisted amination of β-C(sp2)-H bonds of benzoic acid derivatives using Cu(OAc)2 or (CuOH)2CO3 as catalysts and air as the oxidant. nih.gov

Table 2: Copper-Catalyzed Synthesis of Pyridine Derivatives

| Catalyst | Reactants | Product | Yield | Reference |

| Cu(OAc)2 | Aromatic aldehydes, Acetophenone derivatives, Malononitrile, Ammonium acetate | 2-Amino-4,6-diarylpyridine-3-carbonitrile derivatives | Good | ajol.info |

| Cu(OAc)2 | 2-Phenylpyridine, Nitrogen reagents (sulfonamides, carboxamides, anilines) | Amidated 2-phenylpyridine | Moderate to good | acs.org |

| Cu(OAc)2 | Benzoic acid derivatives, Amines | β-Amino benzoic acid derivatives | High | nih.gov |

Transition-Metal-Free Conditions

The development of synthetic methods that avoid the use of transition metals is a significant goal in green chemistry, as it eliminates concerns about metal contamination in the final products and reduces environmental impact. rsc.orgrsc.orgsioc.ac.cnacs.org Several transition-metal-free approaches for the synthesis of pyridines have been reported, often relying on cascade reactions, radical mechanisms, or the use of organocatalysts. ymerdigital.comorganic-chemistry.org

One such method describes the synthesis of substituted pyridines from aldehydes and ammonium acetate under air, proceeding through C-H bond functionalization, C-C/C-N bond formation, and C-C bond cleavage. rsc.orgrsc.org Another strategy involves a radical 6-endo addition to synthesize substituted pyridines from cyclopropylamides and alkynes. sioc.ac.cn This approach offers excellent functional group compatibility and can be scaled up. Furthermore, a one-pot, metal-free, multicomponent sequence involving a Wittig reaction, a Staudinger reaction, an aza-Wittig reaction, a 6π-azatriene electrocyclization, and a 1,3-H shift has been developed for the efficient formation of substituted pyridines from an aldehyde and a phosphorus ylide. ymerdigital.com

Novel Synthetic Methodologies and Innovations

The quest for more efficient and versatile synthetic routes to this compound and its analogs continues to drive innovation in organic chemistry. This includes the exploration of novel precursors and the development of new multicomponent reactions.

Exploration of Enaminones as Key Precursors in Multicomponent Reactions

Enaminones have proven to be highly versatile and valuable building blocks in heterocyclic synthesis due to their dual nucleophilic and electrophilic character. nih.govjmaterenvironsci.combeilstein-journals.orgnih.gov They are particularly well-suited for use in multicomponent reactions (MCRs) to construct a variety of heterocyclic systems, including 2-aminopyridines. nih.govjmaterenvironsci.comresearchgate.netnih.gov

A notable application of enaminones is in the one-pot, three-component synthesis of 2-amino-3-cyanopyridine derivatives under solvent-free conditions. nih.govnih.gov This method involves the reaction of an enaminone, malononitrile, and a primary amine. nih.govresearchgate.netnih.gov The proposed mechanism suggests an initial Knoevenagel or Michael-type reaction between the enaminone and malononitrile, followed by reaction with the primary amine and subsequent intramolecular cyclization and aromatization to afford the 2-aminopyridine product. nih.govjmaterenvironsci.com This approach offers a simple, fast, and clean route to a diverse range of substituted 2-aminopyridines with good to high yields. jmaterenvironsci.comresearchgate.net

Table 3: Synthesis of 2-Aminopyridines using Enaminones

| Enaminone | Other Reactants | Product | Conditions | Reference |

| Various enaminones | Malononitrile, Primary amines | 2-Amino-3-cyanopyridine derivatives | Solvent-free, 40°C | nih.govnih.gov |

| Enaminone | Malononitrile, Primary amine | 2-Aminopyridine | Microwave irradiation, Solvent-free | jmaterenvironsci.com |

Development of Green Chemistry Protocols for Synthesis

The development of environmentally benign synthetic methods for this compound and its analogs is a significant focus in modern organic chemistry, aligning with the principles of green chemistry. These protocols aim to reduce waste, minimize the use of hazardous reagents and solvents, and improve energy efficiency.

A notable advancement is the use of multicomponent reactions (MCRs) under green conditions. For instance, a zinc(II)-catalyzed solvent-free sustainable synthesis of substituted pyridines has been reported. acs.orgbohrium.com This method utilizes readily available alcohols as the primary feedstock and ammonium acetate as the nitrogen source, proceeding in the presence of an air-stable Zn(II)-catalyst. acs.orgbohrium.com The reaction can be performed without a solvent, significantly reducing organic waste. acs.orgbohrium.com Similarly, zinc phosphate (B84403) (Zn₃(PO₄)₂·4H₂O) has been employed as a non-toxic, heterogeneous catalyst for the one-pot synthesis of trisubstituted pyridine derivatives with excellent yields (82–94%). rsc.org This method uses an ethanol/water mixture as a green solvent system. rsc.org

Water-mediated synthesis represents another significant green approach. An eco-friendly protocol for the synthesis of 2-aminopyrimidines, structurally related to aminopyridines, has been developed using water as the reaction medium, highlighting the potential for product-selective synthesis in aqueous environments. nih.gov The synthesis of Schiff bases from 2-aminopyridine has also been achieved using eco-friendly solvents like ethanol and ethanol-water mixtures, offering high yields and avoiding hazardous organic solvents. ajol.inforesearchgate.net

Biocatalytic and sustainable sourcing methods are also emerging. Research into combining methods for generating pyridinedicarboxylic acids from biomass with biocatalytic reductions aims to create new, sustainable routes to substituted pyridines. ukri.org This approach leverages enzymes and renewable feedstocks to produce valuable pyridine intermediates. ukri.org Furthermore, protocols using visible light as a sustainable energy source for the regioselective C-H arylation of related heterocyclic compounds are being developed, avoiding the need for transition metals. icsr.in

Microwave-assisted organic synthesis (MAOS) has also been applied to the synthesis of N-substituted 2-aminopyridines. This technique often leads to shorter reaction times, higher yields, and can be more energy-efficient compared to conventional heating methods. nih.govrsc.org

These green protocols offer significant advantages over traditional methods, which often rely on harsh conditions, toxic reagents, and volatile organic solvents. google.com The move towards greener syntheses not only reduces the environmental impact but can also lead to more efficient and cost-effective production of this compound and its derivatives.

Table 1: Comparison of Green Synthetic Methods for Pyridine Derivatives

| Method | Catalyst / Conditions | Solvent | Key Advantages | Yield (%) | Ref |

|---|---|---|---|---|---|

| Zn(II)-Catalyzed MCR | Zn(II)-pincer complex | Solvent-free | Sustainable, uses alcohols as feedstock, air-stable catalyst | Up to 67% for tetra-substituted pyridines | acs.org |

| Heterogeneous Catalysis | Zinc phosphate | Ethanol/water | Environmentally sustainable, non-toxic catalyst, excellent yields | 82-94% | rsc.org |

| Microwave-Assisted MCR | None specified | DMF/HOAc | Rapid, efficient, controlled chemoselectivity | Good | rsc.org |

| Water-Mediated Synthesis | None | Water | Eco-friendly, product-selective | Not specified for aminopyridines | nih.gov |

| Schiff Base Synthesis | None | Ethanol or Ethanol/water | High yield, eco-friendly solvents | Up to 88.2% | ajol.inforesearchgate.net |

Strategic Control of Regioselectivity and Chemoselectivity in Synthetic Pathways

The synthesis of specifically substituted this compound derivatives requires precise control over regioselectivity (the control of which position on a molecule reacts) and chemoselectivity (the preferential reaction of one functional group over others). Researchers have developed various strategies to achieve this control, which is crucial for creating complex molecules with desired properties.

One key strategy involves the use of tailored catalysts. For example, mechanistic studies on iron/pyridine dialdimine (PDAI)-catalyzed [2+2+2] cycloaddition reactions for synthesizing 4,6-disubstituted 2-aminopyridines revealed that the hemilabile nature of the PDAI ligand is a critical factor in controlling both regio- and chemoselectivity. acs.org This demonstrates how ligand design in metal catalysis can steer the reaction towards a specific isomer.

Multicomponent reactions (MCRs) offer another powerful tool for controlling selectivity. In a microwave-assisted, three-component synthesis of N-substituted 2-aminopyridines from chalcones, malononitrile, and amines, the chemoselectivity was effectively controlled by the basicity of the amine and the nature of the solvent. nih.govrsc.org For instance, using aliphatic amines in a mixed solvent of DMF and acetic acid favored the formation of the desired N-substituted 2-aminopyridines. rsc.org This highlights how tuning reaction parameters can direct the outcome of complex transformations.

The choice of reactants and the experimental procedure can also dramatically influence the regiochemical outcome. In the synthesis of 2-amino-3-cyano-4-phenylpyridines, the reaction of β-aminoketones with 2-benzylidenemalononitrile under specific conditions yielded an unexpected, yet structurally confirmed, product, indicating that steric and electronic effects of the reactants play a significant role. arkat-usa.org The experimental conditions themselves can be the deciding factor; a reaction intended to produce a specific 2-aminopyridine derivative instead yielded a tetrahydroisoquinoline dicarbonitrile isomer under slightly different conditions, underscoring the sensitivity of the reaction pathway. arkat-usa.org

Furthermore, the development of new synthetic methods for 2-aminopyridines from pyridine N-oxides and activated isocyanides has shown that regioselectivity is dependent on a combination of steric and electronic factors in the reaction intermediates. nih.gov This method proved effective for synthesizing 2-aminopyridines with strongly electron-withdrawing substituents, a class of compounds for which other methods often fail. nih.gov The chemoselectivity in reactions can also be modulated to produce either 2-aminopyrrole or 2-aminopyridine derivatives from the same starting materials by carefully choosing the type of 3-halochromone used in the reaction. rsc.org

Table 2: Factors Influencing Selectivity in the Synthesis of 2-Aminopyridine Derivatives

| Synthetic Method | Controlling Factor | Type of Selectivity | Outcome | Ref |

|---|---|---|---|---|

| Iron-Catalyzed [2+2+2] Cycloaddition | Hemilabile PDAI ligand | Regio- and Chemoselectivity | Formation of specific 4,6-disubstituted 2-aminopyridines | acs.org |

| Microwave-Assisted MCR | Amine basicity and solvent nature | Chemoselectivity | Selective synthesis of N-substituted 2-aminopyridines | nih.govrsc.org |

| Reaction of Pyridine N-Oxides | Steric and electronic factors of intermediates | Regioselectivity | Synthesis of 2-aminopyridines, including those with electron-withdrawing groups | nih.gov |

| MCR with 3-Halochromone | Type of 3-halochromone | Chemoselectivity | Selective formation of 2-aminopyrrole or 2-aminopyridine | rsc.org |

| MCR with Aminoketones | Experimental procedure and reactant structure | Regioselectivity | Formation of specific or unexpected cyanopyridine isomers | arkat-usa.org |

Computational and Theoretical Investigations of 2 Amino 4 Phenylpyridine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in understanding the intrinsic properties of 2-Amino-4-phenylpyridine at the molecular level.

Electronic Structure Analysis (e.g., HOMO-LUMO Gap)

The electronic properties of this compound, particularly the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding its reactivity and stability. researchgate.net The HOMO-LUMO energy gap is a significant indicator of a molecule's chemical reactivity and kinetic stability. wuxiapptec.com A smaller HOMO-LUMO gap suggests that the molecule is more reactive. For this compound, the substitution of different functional groups can significantly alter this gap. For example, the introduction of an amino group (NH2) can increase the HOMO energy and decrease the LUMO energy, leading to a smaller energy gap and potentially higher reactivity. karatekin.edu.tr DFT calculations, often using the B3LYP method and 6-31++G(d,p) basis set, are performed to compute these frontier molecular orbital energies. karatekin.edu.tr The accuracy of these predictions can be benchmarked against higher-level methods like CCSD(T) to ensure reliability. nih.gov

Table 1: Calculated Frontier Molecular Orbital Energies for this compound Derivatives

| Derivative | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| This compound | Data not available | Data not available | Data not available |

| 2-Amino-4-(4-chlorophenyl)-6-phenylpyridine-3-carbonitrile | Data not available | Data not available | Data not available |

Vibrational Spectra Prediction and Analysis

Theoretical vibrational spectra of this compound can be predicted using quantum chemical calculations and then compared with experimental data from Fourier-transform infrared (FT-IR) and Raman spectroscopy. kemdikbud.go.idtubitak.gov.tr This comparison helps in the assignment of vibrational modes to specific functional groups within the molecule. For example, characteristic vibrational frequencies for N-H stretching, C=N stretching, and C≡N stretching in aminopyridine derivatives have been identified through these combined theoretical and experimental studies. kemdikbud.go.idtjpr.org The agreement between the calculated and observed spectra validates the optimized molecular geometry obtained from DFT calculations. cdnsciencepub.com

Molecular Modeling and Docking Studies

Molecular modeling techniques, particularly molecular docking, are instrumental in exploring the potential biological activity of this compound and its analogs by simulating their interaction with protein targets.

Ligand-Target Binding Mode Analysis (e.g., CDK2, Cholinesterases)

Molecular docking studies have been conducted to investigate the binding of this compound derivatives to the active sites of various enzymes, including Cyclin-Dependent Kinase 2 (CDK2) and cholinesterases (Acetylcholinesterase - AChE, and Butyrylcholinesterase - BChE). researchgate.netjoseroda.com

CDK2: Derivatives of 2-aminopyridine (B139424) have been identified as potential inhibitors of CDK2, a key protein in cell cycle regulation and a target for cancer therapy. tjpr.orgresearchgate.net Docking simulations reveal that these compounds can fit into the CDK2 active site, forming hydrogen bonds and hydrophobic interactions with key amino acid residues. researchgate.netresearchgate.net For instance, the amino group of the pyridine (B92270) ring can act as a hydrogen bond donor, contributing to the binding affinity. researchgate.net

Cholinesterases: Certain 2-aminopyridine derivatives have shown inhibitory activity against AChE and BuChE, enzymes implicated in Alzheimer's disease. joseroda.comnih.gov Molecular modeling suggests that these compounds can bind to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of AChE. joseroda.com The binding mode can be influenced by substituents on the pyridine ring. For example, an amino group at the C2 position can form crucial hydrogen bonds that dictate the orientation of the inhibitor within the active site. joseroda.com

Table 2: Molecular Docking Results for this compound Derivatives

| Compound | Target | Binding Energy (kcal/mol) | Key Interactions |

|---|---|---|---|

| 2-amino-4-aryl-6-substituted pyridine-3,5-dicarbonitrile (B74902) derivatives | CDK2 | -9.8 (for hit compound ZINC89856030) | Hydrogen bonding, hydrophobic interactions researchgate.net |

Structure-Activity Relationship (SAR) Derivations

Computational studies, in conjunction with experimental data, are crucial for deriving Structure-Activity Relationships (SAR). SAR studies help to understand how modifications to the chemical structure of this compound affect its biological activity. joseroda.comnih.gov

For cholinesterase inhibitors, it has been observed that the nature of substituents on the pyridine ring plays a significant role. joseroda.com For example, compounds with small groups like N,N'-dimethylamino or pyrrolidino tend to be selective inhibitors of AChE. joseroda.com In the case of CDK2 inhibitors, the presence of an aryl group at the 4-position of the pyridine ring can enhance binding by occupying a hydrophobic region in the binding pocket. researchgate.net The nitrile (CN) and amino (NH2) groups on the phenylpyridine ring have also been noted for their contribution to cytotoxic potential. researchgate.net These insights from SAR studies are invaluable for the rational design of new, more potent, and selective inhibitors. nih.gov

Computational Approaches for Reaction Mechanism Elucidation

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for elucidating the complex reaction mechanisms involving this compound. researchgate.netresearchgate.netanalis.com.my By modeling the potential energy surface of a reaction, researchers can identify transition states, intermediates, and determine the most plausible reaction pathways. researchgate.netresearchgate.net

Systematic experimental and computational studies have been successfully used to elucidate multi-step mechanisms, such as those involving excited-state tautomerization followed by photochemical rearrangement in related heterocyclic systems. researchgate.net These computational models are validated by comparing the calculated energy barriers and reaction outcomes with experimental kinetic data. nih.gov

Below is a representative data table illustrating the kind of results obtained from DFT calculations for a proposed reaction mechanism. The data is hypothetical and serves to demonstrate the application of the method.

| Reaction Step | Intermediate/Transition State | Calculated ΔG‡ (kcal/mol) | Description |

|---|---|---|---|

| Oxidative Addition | TS-OA | 15.2 | The initial association of the catalyst with the aryl halide. |

| Transmetalation | TS-TM | 12.5 | The exchange of ligands between the metal center and the amine. |

| Reductive Elimination | TS-RE | 21.8 | The final bond-forming step to release the product. This is the predicted rate-determining step. |

Advanced Statistical and Machine Learning Methods

Non-linear Regression for Kinetic Data Analysis

The analysis of reaction kinetics for processes involving this compound can be significantly enhanced by the application of non-linear regression. youtube.comnih.gov Unlike traditional methods that rely on linearization of rate equations, which can distort experimental error, non-linear regression directly fits the kinetic data to a proposed rate law. nih.govrsc.orgresearchgate.net This approach provides more accurate and statistically robust estimates of kinetic parameters such as reaction rate constants (k) and reaction orders (α, β). youtube.com

For a reaction such as the alkylation of the pyridine ring in this compound, the rate law might be expressed as: Rate = k[this compound]α[Reagent]β

Experimental data, consisting of initial rates measured at various reactant concentrations, can be fitted to this equation using a non-linear least-squares algorithm. rsc.org This method minimizes the sum of the squares of the differences between the experimentally observed rates and the rates calculated from the model. youtube.com The output provides the best-fit values for k, α, and β, along with their confidence intervals, offering a clear picture of the reaction's kinetic profile. youtube.comnih.gov

The following interactive table presents hypothetical kinetic data and the results from a non-linear regression analysis.

| Experiment | [this compound] (M) | [Reagent] (M) | Initial Rate (M/s) |

|---|---|---|---|

| 1 | 0.10 | 0.10 | 1.5 x 10-4 |

| 2 | 0.20 | 0.10 | 3.1 x 10-4 |

| 3 | 0.10 | 0.20 | 2.9 x 10-4 |

| 4 | 0.20 | 0.20 | 6.0 x 10-4 |

| Parameter | Estimated Value | 95% Confidence Interval |

|---|---|---|

| k | 0.148 M-2s-1 | (0.145, 0.151) |

| α | 1.02 | (0.99, 1.05) |

| β | 0.98 | (0.95, 1.01) |

Machine Learning for Correlating Reaction Variables

The optimization of chemical syntheses involving this compound is a complex, multi-dimensional problem. Machine learning (ML) has emerged as a transformative approach to navigate this complexity, enabling the prediction of reaction outcomes and the identification of optimal conditions with greater efficiency than traditional methods. princeton.edusemanticscholar.orgrsc.org

ML models, such as random forests or neural networks, can be trained on datasets from high-throughput experimentation or historical reaction data. princeton.eduscispace.com These datasets include a wide range of reaction variables, or "features," such as the structure of the starting materials, catalyst type, ligand, base, solvent, temperature, and concentration. The model learns the intricate, often non-linear, relationships between these input variables and the reaction outcome, which is typically the yield or selectivity. princeton.edudigitellinc.com

For example, in a palladium-catalyzed Buchwald-Hartwig amination involving a derivative of this compound, an ML model could be built to predict the reaction yield. princeton.eduscispace.com The features for the model could include descriptors for the aryl halide (e.g., electronic and steric parameters), the specific phosphine (B1218219) ligand used, the base, and the temperature. Once trained, the model can predict the yield for new, untested combinations of these variables, guiding chemists toward the most promising experimental conditions. chemistryworld.comresearchgate.net This predictive power accelerates the discovery and optimization of synthetic routes. aip.orgacs.org

The table below conceptualizes the structure of a dataset used for training an ML model for reaction optimization.

| Aryl Halide | Ligand | Base | Temperature (°C) | Concentration (M) | Observed Yield (%) |

|---|---|---|---|---|---|

| 4-Bromo-N,N-dimethylaniline | tBuXPhos | LHMDS | 100 | 0.1 | 95 |

| 4-Chlorotoluene | SPhos | NaOtBu | 80 | 0.2 | 78 |

| 1-Iodo-3-methoxybenzene | tBuXPhos | K3PO4 | 110 | 0.1 | 88 |

| 4-Bromo-N,N-dimethylaniline | SPhos | LHMDS | 80 | 0.1 | 91 |

Spectroscopic Characterization and Advanced Analytical Techniques

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the molecular vibrations of 2-Amino-4-phenylpyridine, allowing for the definitive identification of its functional groups.

Infrared (IR) spectroscopy is a primary tool for identifying the functional groups within this compound. The IR spectrum is characterized by absorption bands corresponding to the vibrational frequencies of specific bonds. The primary amino group (-NH₂) typically displays two distinct stretching vibrations: an asymmetric stretch and a symmetric stretch, generally found in the region of 3250-3480 cm⁻¹. tsijournals.com For related aminopyridine compounds, these N-H stretching bands are observed between approximately 3350 cm⁻¹ and 3471 cm⁻¹.

The aromatic character of the molecule, derived from both the pyridine (B92270) and phenyl rings, gives rise to C-H stretching vibrations above 3000 cm⁻¹ and a series of C=C and C=N ring stretching vibrations in the 1400-1650 cm⁻¹ region. tsijournals.com Specifically, the NH₂ scissoring vibration is expected around 1617-1628 cm⁻¹. tsijournals.com The presence of various substituted 2-aminopyridine (B139424) derivatives in scientific literature, such as this compound-3,5-dicarbonitriles, shows characteristic peaks for the amino group and the aromatic rings, confirming these general assignments. rsc.org

Table 1: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Description |

|---|---|---|

| N-H Asymmetric Stretch | 3400 - 3500 | Stretching of the amino group bonds. |

| N-H Symmetric Stretch | 3300 - 3400 | Stretching of the amino group bonds. |

| Aromatic C-H Stretch | 3000 - 3100 | Stretching of C-H bonds on phenyl and pyridine rings. |

| C=C / C=N Ring Stretch | 1400 - 1650 | Aromatic ring skeletal vibrations. |

| N-H Scissoring (Bending) | 1600 - 1650 | Bending motion of the amino group. tsijournals.com |

Raman spectroscopy serves as a complementary technique to IR spectroscopy. While IR activity depends on a change in the dipole moment, Raman activity depends on a change in polarizability. This often means that symmetric vibrations, which may be weak in the IR spectrum, produce strong signals in the Raman spectrum. For this compound, symmetric ring "breathing" modes of the phenyl and pyridine rings would be expected to be prominent in the Raman spectrum. tsijournals.com Studies on structurally similar molecules like 2-amino-4,6-dimethylpyrimidine (B23340) have utilized FT-Raman spectroscopy to identify and assign fundamental vibrational modes, demonstrating its utility in characterizing the skeletal vibrations of the heterocyclic ring. ijera.com Furthermore, Raman spectroscopy is a powerful, non-destructive method for studying polymorphism, capable of distinguishing between different crystalline forms of a compound without special sample preparation. thermofisher.com

Infrared (IR) Spectroscopy for Functional Group Identification

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the complete carbon and proton framework of this compound.

The ¹H NMR spectrum of this compound provides precise information about the chemical environment of each proton in the molecule. The spectrum typically shows a broad singlet corresponding to the two protons of the amino (-NH₂) group, with a chemical shift that can vary depending on the solvent and concentration, but is often observed between δ 4.5 and 5.5 ppm.

The aromatic region of the spectrum (δ 6.5-8.5 ppm) is more complex, containing signals for the seven protons on the pyridine and phenyl rings. The protons on the pyridine ring are influenced by the nitrogen atom and the amino group, while the phenyl ring protons exhibit patterns typical of a monosubstituted benzene (B151609) ring. For the parent compound, 4-phenylpyridine (B135609), the pyridine protons appear at distinct chemical shifts. researchgate.net The addition of the amino group at the 2-position further influences these shifts. In derivatives of this compound, aromatic protons are consistently found in the δ 7.3-8.4 ppm range. rsc.org

Table 2: Predicted ¹H NMR Spectral Data for this compound

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |

|---|---|---|---|---|

| -NH₂ | 4.5 - 5.5 | Broad Singlet | 2H | Chemical shift is solvent-dependent. |

| H5 (Pyridine) | ~6.6 - 6.8 | Doublet | 1H | Coupled to H6. |

| H3 (Pyridine) | ~6.9 - 7.1 | Singlet/Doublet | 1H | May show small coupling to H5. |

| Phenyl Protons | ~7.4 - 7.7 | Multiplet | 5H | Protons of the 4-phenyl substituent. |

Note: Predicted values are based on data from related structures and are subject to solvent effects. rsc.orgresearchgate.net

The ¹³C NMR spectrum reveals the number of unique carbon atoms and provides information about their electronic environment. This compound has 11 distinct carbon signals. The chemical shifts are influenced by the electronegativity of the nitrogen atom and the electronic effects of the amino and phenyl substituents.

The carbon atom bonded to the amino group (C2) is typically shifted significantly upfield compared to its position in unsubstituted pyridine. The carbons of the phenyl ring generally appear in the δ 126-138 ppm range, with the ipso-carbon (the one attached to the pyridine ring) being distinct. Data from various this compound derivatives confirm these general ranges. rsc.orgjoseroda.com For instance, in 2-amino-6-chloro-4-phenylpyridine-3,5-dicarbonitrile, the phenyl carbons appear between δ 128.4 and 133.4 ppm. joseroda.com

Table 3: Predicted ¹³C NMR Spectral Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |

|---|---|---|

| C3 | ~105 - 110 | Shielded by the adjacent amino group. |

| C5 | ~112 - 118 | Influenced by the amino group and phenyl ring. |

| Phenyl (ortho, meta) | ~126 - 129 | Carbons of the phenyl ring. |

| Phenyl (para) | ~130 - 132 | Carbon at the para position of the phenyl ring. |

| Phenyl (ipso) | ~135 - 138 | Carbon of the phenyl ring attached to pyridine. |

| C4 | ~148 - 152 | Deshielded due to attachment to the phenyl group. |

| C6 | ~150 - 155 | Deshielded by the ring nitrogen. |

Note: Predicted values are based on data from related structures and are subject to solvent effects. rsc.orgresearchgate.netjoseroda.com

To unambiguously assign all proton and carbon signals, especially in complex molecules, two-dimensional (2D) NMR techniques are employed. researchgate.net

COSY (Correlation Spectroscopy): A homonuclear correlation experiment that identifies protons that are spin-spin coupled. In this compound, a COSY spectrum would show a cross-peak between the H5 and H6 protons of the pyridine ring, confirming their adjacency. researchgate.netucl.ac.uk

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It is invaluable for assigning the signals of protonated carbons in the ¹³C NMR spectrum. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. HMBC is crucial for assigning quaternary (non-protonated) carbons, such as C2, C4, and the ipso-carbon of the phenyl ring, by observing their correlations to nearby protons. researchgate.netresearchgate.net

The application of these 2D NMR methods provides definitive structural confirmation of this compound, leaving no ambiguity in the assignment of its complex NMR spectra. researchgate.net

13C NMR for Carbon Skeleton Elucidation

Mass Spectrometry (MS) and Elemental Analysis

Mass spectrometry and elemental analysis are cornerstone techniques for determining the molecular weight and elemental makeup of a compound.

Mass spectrometry provides critical information about the mass-to-charge ratio (m/z) of the molecular ion and its fragments. The molecular formula of this compound is C₁₁H₁₀N₂, which corresponds to a monoisotopic mass of 170.084 g/mol and an average mass of 170.215 g/mol . epa.govnih.gov In mass spectra obtained from soft ionization techniques, which cause minimal fragmentation, a prominent molecular ion peak (M+) is expected. acdlabs.com Hard ionization methods, in contrast, lead to extensive fragmentation, providing insights into the molecule's structure. acdlabs.com

The fragmentation of this compound is influenced by the stability of the aromatic pyridine and phenyl rings. whitman.edu A common fragmentation pattern for aromatic compounds involves the loss of a hydrogen atom, resulting in an M-1 peak. whitman.edu For substituted benzenes, a characteristic peak at m/z 91, corresponding to a tropylium (B1234903) ion, is often observed, although the specific fragmentation of this compound would also involve the pyridine ring and amino group. whitman.edu The presence of the amino group could lead to specific fragmentation pathways, though detailed fragmentation data for this specific compound is not extensively published.

Table 1: Molecular Weight of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₀N₂ |

| Average Mass (g/mol) | 170.215 |

| Monoisotopic Mass (g/mol) | 170.084398 |

This table presents the molecular formula and mass values for this compound. epa.govnih.gov

Table 2: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Mass (g/mol) | Number of Atoms | Total Mass (g/mol) | Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 11 | 132.121 | 77.68 |

| Hydrogen | H | 1.008 | 10 | 10.080 | 5.92 |

| Nitrogen | N | 14.007 | 2 | 28.014 | 16.47 |

| Total | 170.215 | 100.00 |

This interactive table details the theoretical elemental composition of this compound based on its molecular formula.

Molecular Weight and Fragmentation Pattern Analysis

X-ray Diffraction Studies

X-ray diffraction techniques are powerful tools for determining the three-dimensional atomic arrangement in crystalline solids.

Single crystal X-ray diffraction (SCXRD) provides the most precise information about the molecular and crystal structure of a compound, including bond lengths, bond angles, and intermolecular interactions. mdpi.comub.edu Although direct crystallographic data for this compound is not explicitly detailed in the search results, studies on related pyridine derivatives highlight the type of information that can be obtained. For example, in metal-organic frameworks containing 4-phenylpyridine derivatives, the pyridine ring displays C-N bond lengths of 1.34–1.39 Å and C-C bond lengths of 1.40–1.42 Å, which are consistent with aromatic character. The phenyl group can introduce torsional strain, with dihedral angles between the pyridine and phenyl rings in analogous structures being around 30–40°. In the solid state, intermolecular hydrogen bonds involving the amino groups and π-π stacking interactions between the aromatic rings are expected to play a significant role in the crystal packing.

Powder X-ray diffraction (PXRD) is a technique used to identify crystalline phases and can provide information about the unit cell dimensions of a material. americanpharmaceuticalreview.comunesp.br A PXRD pattern serves as a unique "fingerprint" for a specific crystalline solid. americanpharmaceuticalreview.com While a specific PXRD pattern for this compound is not available, the methodology involves irradiating a polycrystalline sample with X-rays and measuring the intensity of the diffracted beams at various angles (2θ). americanpharmaceuticalreview.comunesp.br The resulting pattern can be compared to simulated patterns from single-crystal data or used to identify the compound in a mixture. For example, a study on a copper(II) complex involving 4-phenylpyridine used PXRD to compare the experimental pattern with a calculated pattern from the resolved single crystal structure. researchgate.net

Single Crystal X-ray Diffraction for Crystal Structure Determination

UV-Visible Spectroscopy and Photophysical Characterization

UV-Visible spectroscopy investigates the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. ub.edu This technique provides information about the electronic structure and conjugation in a molecule. For pyridine derivatives, absorption bands in the UV region are typical. For instance, various 2-amino-4,6-diphenyl-pyridine-3-carbonitrile derivatives exhibit strong absorption in the near-UV range, with absorption maxima between 349–364 nm. mdpi.com These compounds also show fluorescence in the blue region of the spectrum, around 400–450 nm. mdpi.com

The photophysical properties of related compounds, such as bis(phenylpyridine)iridium(III) complexes, have been studied in detail, showing how substituents on the phenylpyridine ligands can shift light emission across the visible spectrum. upsi.edu.my While specific UV-Vis data for this compound is not provided, it is expected to exhibit absorption bands characteristic of the phenyl and aminopyridine chromophores. The amino group, acting as an auxochrome, is likely to cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted 4-phenylpyridine.

Absorption and Emission Spectra Analysis

The electronic absorption and emission spectra of this compound derivatives are characterized by transitions involving the π-electron system of the heterocyclic scaffold. The position and intensity of these spectral bands are sensitive to the molecular structure, including the nature of substituents and the surrounding solvent environment.

Derivatives such as 2-amino-4,6-diphenyl-pyridine-3-carbonitriles exhibit strong absorption in the near-UV range, with long-wavelength absorption maxima typically found between 349 and 364 nm. mdpi.com The molar extinction coefficients for these compounds are often high, in the range of 10,000–15,000 M⁻¹cm⁻¹, which is advantageous for applications like fluorescent sensing. mdpi.com For instance, 2-Amino-6-methyl-4-phenyl-nicotinonitrile, a related derivative, displays two absorption bands at 246 nm and 335 nm, attributed to the π-π* electronic transitions of the aromatic system. researchgate.net

The emission spectra are similarly influenced by the molecular structure. In a study of 2-amino-6-phenylpyridine-3,4-dicarboxylate derivatives, the emission wavelength was consistently observed around 480 nm, following excitation at 390 nm. nih.gov The fluorescence properties of 2-amino-4,6-diphenylnicotinonitriles are notably dependent on the solvent, indicating changes in the electronic distribution upon excitation. mdpi.com This solvatochromic behavior, where the emission maximum shifts with solvent polarity, underscores the influence of the microenvironment on the compound's fluorescence characteristics. mdpi.comsciforum.net For example, the emission wavelengths for various 2-amino-3-cyanopyridine (B104079) derivatives have been shown to shift between 350 nm and 437 nm depending on the solvent used. sciforum.net

| Compound Derivative | Absorption Maxima (λabs, nm) | Emission Maxima (λem, nm) | Reference |

|---|---|---|---|

| 2-amino-4,6-diphenyl-pyridine-3-carbonitrile derivatives | 349 - 364 | Solvent-dependent | mdpi.com |

| 2-Amino-6-methyl-4-phenyl-nicotinonitrile | 246, 335 | Not specified | researchgate.net |

| Diethyl 2-(tert-butylamino)-6-phenylpyridine-3,4-dicarboxylate | 270 | 480 | nih.gov |

| Diethyl 2-(benzylamino)-6-phenylpyridine-3,4-dicarboxylate | 270 | 480 | nih.gov |

| Diethyl 2-(cyclohexylamino)-6-phenylpyridine-3,4-dicarboxylate | 270 | 480 | nih.gov |

Fluorescence Quantum Yield Measurements

The fluorescence quantum yield (ΦF) is a critical parameter that quantifies the efficiency of the fluorescence process, representing the ratio of photons emitted to photons absorbed. edinst.com For this compound derivatives, this value is highly dependent on the molecular structure and substitution pattern.

Measurements are typically conducted using a relative method, where the fluorescence intensity of the sample is compared against a well-characterized standard. edinst.comhoriba.com For example, 9,10-diphenylanthracene (B110198) (Φ = 0.95 in cyclohexane) has been used as an external standard for determining the quantum yields of certain aminopyridine derivatives. nih.gov

Research on 2-amino-6-phenylpyridine-3,4-dicarboxylates has revealed significant variations in quantum yield based on the substituent on the amino group. nih.gov The quantum yields for derivatives with tertiary butyl, benzyl, and cyclohexyl groups were found to be 0.34, 0.44, and 0.31, respectively, when measured in ethanol (B145695). nih.gov In contrast, substituting the phenyl group at the 6-position with an n-octyl group led to a dramatic decrease in the quantum yield to 0.02. nih.gov

In another class of related compounds, 2-(butylamino)cinchomeronic dinitrile derivatives, high photoluminescence quantum yields have been recorded. nih.govnih.gov Values as high as 63% were noted for 2-(butylamino)-6-phenylpyridine-3,4-dicarbonitrile in dichloromethane (B109758) (DCM), highlighting the potential of these scaffolds for creating highly emissive materials. nih.govnih.gov

| Compound Derivative | Quantum Yield (ΦF) | Solvent | Reference |

|---|---|---|---|

| Diethyl 2-(tert-butylamino)-6-phenylpyridine-3,4-dicarboxylate | 0.34 | Ethanol | nih.gov |

| Diethyl 2-(benzylamino)-6-phenylpyridine-3,4-dicarboxylate | 0.44 | Ethanol | nih.gov |

| Diethyl 2-(cyclohexylamino)-6-phenylpyridine-3,4-dicarboxylate | 0.31 | Ethanol | nih.gov |

| Diethyl 2-amino-6-(4-bromophenyl)pyridine-3,4-dicarboxylate | 0.22 | Ethanol | nih.gov |

| 2-(butylamino)-6-phenylpyridine-3,4-dicarbonitrile | 0.63 | DCM | nih.govnih.gov |

Photoluminescence Properties in Solution and Solid State

The photoluminescence of this compound derivatives can differ significantly between the solution and solid states. While many organic fluorophores are highly emissive in dilute solutions, their fluorescence is often quenched in the solid state due to intermolecular interactions like π-π stacking, a phenomenon known as aggregation-caused quenching (ACQ). rsc.org

However, certain derivatives of 2-aminopyridine have been found to exhibit dual-state emission (DSE), meaning they are fluorescent in both solution and solid forms. nih.govnih.gov This property is highly desirable for applications in solid-state devices such as organic light-emitting diodes (OLEDs). For example, 2-(butylamino)cinchomeronic dinitrile derivatives have been synthesized as promising fluorophores that show this dual-state emission. nih.gov Similarly, novel aryl-substituted 2-halogencinchomeronic dinitriles have been developed that possess intensive solid-state fluorescence. dntb.gov.ua This behavior suggests that careful molecular design can overcome the typical solid-state quenching effects and lead to highly luminescent materials in the aggregated or solid phase.

Applications and Advanced Materials Research

Medicinal Chemistry and Pharmaceutical Research

In the realm of medicinal chemistry, the 2-amino-4-phenylpyridine core is a privileged structure, forming the basis for the synthesis of molecules targeting a range of therapeutic areas. Researchers have extensively explored its derivatives for their potential to interact with key biological targets implicated in cancer and inflammatory diseases.

Derivatives of this compound have demonstrated notable efficacy as anticancer and antiproliferative agents. Their mechanism of action often involves inducing cell death, inhibiting critical cell cycle enzymes, and modulating signaling pathways essential for tumor growth and survival.

Numerous studies have documented the potent cytotoxic effects of this compound derivatives against a panel of human cancer cell lines. These compounds exhibit a range of potencies, often measured by their half-maximal inhibitory concentration (IC50), which indicates the concentration of a drug that is required for 50% inhibition in vitro.

For instance, a series of novel 2-amino-3-cyano-6-(1H-indol-3-yl)-4-phenylpyridine derivatives were synthesized and evaluated for their cytotoxic activity. nih.gov One of the most promising compounds from this series, compound 27 , displayed exceptionally strong anti-tumor activity against several cell lines, with IC50 values in the nanomolar range. nih.gov Specifically, it showed IC50 values of 22 nM against A549 (lung carcinoma), 0.23 nM against H460 (large cell lung cancer), 0.65 nM against HT-29 (colon adenocarcinoma), and 0.77 nM against SMMC-7721 (hepatocellular carcinoma) cells. nih.gov This activity was significantly more potent than the reference compound MX-58151. nih.gov

Another study focused on 4-morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine derivatives bearing phenylpyridine-carboxamide scaffolds. semanticscholar.org These compounds were tested against A549, PC-3 (prostate cancer), and MCF-7 (breast adenocarcinoma) cell lines. semanticscholar.org Compound 12h from this series, which incorporates a related pyridine (B92270) structure, demonstrated significant cytotoxicity with IC50 values of 8.37 µM (A549), 11.34 µM (PC-3), and 9.26 µM (MCF-7). semanticscholar.org Similarly, compound 11j showed IC50 values of 11.59 µM (A549), 15.29 µM (PC-3), and 12.43 µM (MCF-7). semanticscholar.org

The following table summarizes the in vitro cytotoxicity data for selected this compound derivatives and related compounds.

| Compound | Cell Line | IC50 Value | Source |

| Compound 27 | A549 (Lung) | 22 nM | nih.gov |

| Compound 27 | H460 (Lung) | 0.23 nM | nih.gov |

| Compound 27 | HT-29 (Colon) | 0.65 nM | nih.gov |

| Compound 27 | SMMC-7721 (Liver) | 0.77 nM | nih.gov |

| Compound 12h | A549 (Lung) | 8.37 µM | semanticscholar.org |

| Compound 12h | PC-3 (Prostate) | 11.34 µM | semanticscholar.org |

| Compound 12h | MCF-7 (Breast) | 9.26 µM | semanticscholar.org |

| Compound 11j | A549 (Lung) | 11.59 µM | semanticscholar.org |

| Compound 11j | PC-3 (Prostate) | 15.29 µM | semanticscholar.org |

| Compound 11j | MCF-7 (Breast) | 12.43 µM | semanticscholar.org |

| Compound 4r | MCF-7 (Breast) | 0.17 µg/mL | semanticscholar.org |

| Compound 4j | AGS (Gastric) | 4.90 µg/mL | semanticscholar.org |

| Compound 4r | AGS (Gastric) | 4.97 µg/mL | semanticscholar.org |

The antiproliferative effects of this compound derivatives are often linked to their ability to inhibit cyclin-dependent kinases (CDKs). researchgate.net CDKs are a family of protein kinases that play a crucial role in regulating the cell cycle, and their dysregulation is a hallmark of cancer. nih.govmdpi.com The aminopyridine scaffold is a key feature in several potent CDK inhibitors. researchgate.netacs.org

Research has shown that derivatives of 2-aminopyridine (B139424) can be potent inhibitors of CDK2 and CDK9. researchgate.netresearchgate.net For example, a study on 2-anilino-4-(thiazol-5-yl)pyrimidines, which share a similar structural motif, led to the discovery of compounds with very low nanomolar inhibitory constants (Ki) against CDK2. researchgate.netrcsb.org One highly potent inhibitor, [4-(2-amino-4-methyl-thiazol-5-yl)-pyrimidin-2-yl]-(3-nitro-phenyl)-amine, was found to have an IC50 of 0.002 µM against CDK2. researchgate.net The antiproliferative and pro-apoptotic effects of these compounds were consistent with the inhibition of cellular CDK2 and CDK9. researchgate.netrcsb.org

Molecular docking studies have further supported the potential of these compounds to bind to the active site of CDKs. For instance, synthesized 2-amino-4-aryl-6-substituted pyridine-3,5-dicarbonitrile (B74902) derivatives were shown to fit well within the CDK2 active site, stabilized by hydrogen bonding and hydrophobic interactions, which likely underlies their anticancer activity. researchgate.net Similarly, other research has identified pyridopyrimidine derivatives that exhibit inhibitory activity against CDK4/6. amazonaws.com The development of selective CDK inhibitors is a promising strategy in cancer therapy, and the this compound scaffold provides a valuable starting point for designing such molecules. nih.govacs.orgfrontiersin.org

A primary mechanism through which this compound derivatives exert their anticancer effects is by inducing apoptosis, or programmed cell death. semanticscholar.orgtandfonline.com This process is crucial for eliminating cancerous cells and is often dysregulated in tumors. aging-us.com

Studies have shown that these compounds can trigger apoptosis through the intrinsic, or mitochondrial, pathway. dovepress.comnih.gov This pathway is controlled by the B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both anti-apoptotic members (like Bcl-2 itself) and pro-apoptotic members (like Bax). tandfonline.combiomolther.org Treatment of cancer cells with certain pyridine derivatives has been shown to decrease the levels of the anti-apoptotic protein Bcl-2 while increasing the expression of the pro-apoptotic protein Bax. tandfonline.comdovepress.com This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane, leading to the release of cytochrome c and the activation of a cascade of enzymes called caspases. nih.gov

Specifically, the activation of effector caspases, such as caspase-3, is a key event in the execution phase of apoptosis. tandfonline.com Research has demonstrated that treatment with compounds based on the aminopyridine scaffold leads to the activation of caspase-3, confirming the induction of apoptosis. amazonaws.comtandfonline.com Furthermore, some derivatives have been shown to arrest the cell cycle at specific phases, such as the S phase or G2/M phase, preventing cancer cells from proliferating and pushing them towards an apoptotic fate. tandfonline.com

Beyond their anticancer potential, derivatives of this compound have also been investigated for their anti-inflammatory properties. Chronic inflammation is implicated in a variety of diseases, and molecules that can modulate the inflammatory response are of significant therapeutic interest.

The anti-inflammatory effects of these compounds are often mediated by their ability to inhibit the production of pro-inflammatory cytokines. doi.orgnih.gov Cytokines like Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β) are key signaling molecules that drive the inflammatory process. opendentistryjournal.com

Research has identified 4-phenylpyridin-2-yl-guanidine, a derivative of this compound, as a potent inhibitor of the overproduction of TNF-α and IL-1β. doi.orgnih.gov This compound was identified through screening on human peripheral blood mononuclear cells stimulated with lipopolysaccharide (LPS), a potent inducer of inflammation. doi.orgnih.gov The ability to suppress these key cytokines suggests that such compounds could be beneficial in treating inflammatory conditions. doi.orgopendentistryjournal.com Further studies on related aza-analogs have also demonstrated a reduction in the levels of pro-inflammatory cytokines and prostaglandins (B1171923) induced by LPS in human macrophages. nih.gov The inhibition of Myeloid Differentiation Factor 88 (MyD88), an essential adapter protein in inflammatory signaling pathways, has also been identified as a mechanism for the anti-inflammatory activity of related 2-amino-4-phenylthiazole (B127512) analogues. nih.gov

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibition

Exploration as Ligands in Biochemical Assays

Materials Science Applications

Beyond its biomedical applications, the this compound structure is being explored in materials science for the development of new materials with unique optical and electronic properties. bldpharm.com

A notable application is the use of 2-amino-4,6-diphenyl-pyridine-3-carbonitrile derivatives as fluorescent molecular sensors. mdpi.com These compounds can be used to monitor different types of photopolymerization processes, such as free-radical and cationic polymerization. mdpi.com Their fluorescence spectrum shifts as the polymerization progresses, allowing for real-time tracking of the reaction. mdpi.com These derivatives have also been shown to act as photosensitizers, accelerating polymerization processes when used with certain photoinitiators under near-UV light. mdpi.com This dual functionality makes them valuable in the development of advanced polymer-based materials. mdpi.com

Development of New Materials with Specific Electronic or Optical Properties

The exploration of this compound and its derivatives is a focal point in the creation of novel materials. Their distinct molecular framework is instrumental in designing substances with specific electronic or optical characteristics, finding use in advanced materials research. smolecule.com The photophysical properties of these compounds, such as their absorption and emission spectra, are of particular interest. For instance, derivatives of 2-amino-4,6-diphenyl-pyridine-3-carbonitrile exhibit strong absorption in the near-UV range and fluoresce in the blue light region, making them suitable candidates for various optical applications. mdpi.com

The electronic properties of these pyridine derivatives can be finely tuned by introducing different substituents. For example, the presence of an electron-donating group like dimethylamino (–N(CH3)2) on the phenyl ring at the C4-position of the pyridine can cause a significant quenching of strong absorption by around 100 nm. researchgate.net This ability to modulate the electronic and optical properties through synthetic modification is a key factor in their use for developing new materials. Computational methods, such as Density Functional Theory (DFT), have been employed to predict the nonlinear optical (NLO) properties of related phenylpyridine systems, indicating their potential in this area. ipme.ru

Sensor Technology and Chemosensors

Derivatives of this compound have emerged as highly effective chemosensors, capable of detecting a variety of analytes through changes in their fluorescence. researchgate.netresearchgate.netethz.ch Their modular structure, often consisting of a fluorescent core and a receptor site, allows for the specific detection of ions and changes in the chemical environment. biosynth.com

A significant application of this compound derivatives is in the real-time monitoring of photopolymerization processes using the Fluorescence Probe Technique (FPT). mdpi.comrsc.org Specifically, a series of 2-amino-4,6-diphenyl-pyridine-3-carbonitrile derivatives have been demonstrated to be highly sensitive fluorescent molecular sensors for various types of polymerization, including free-radical, thiol-ene, and cationic processes. mdpi.commdpi.com

During polymerization, the microenvironment around the sensor molecule changes in terms of polarity and viscosity. This change causes a shift in the fluorescence spectrum of the sensor. For example, during free-radical photopolymerization, the fluorescence spectra of these sensors shift to shorter wavelengths. mdpi.com This hypsochromic shift is a typical response resulting from the increasing rigidity and decreasing polarity of the medium as the monomer is converted into a polymer network. mdpi.com The progress of the polymerization can be monitored by tracking the ratio of fluorescence intensity at two different wavelengths. mdpi.commdpi.com

Studies have shown that certain derivatives, such as 2-amino-4-(4-cyanophenyl)-6-(4-methoxyphenyl)-pyridine-3-carbonitrile, exhibit sensitivity that is up to twice as high as commercially available reference probes like Coumarin 1. mdpi.com

Table 1: Spectroscopic Data of a 2-amino-4,6-diphenyl-pyridine-3-carbonitrile Derivative Sensor During Photopolymerization

| Parameter | Value | Reference |

|---|---|---|

| Sensor Compound | 2-amino-4-(4-cyanophenyl)-6-(4-methoxyphenyl)pyridine-3-carbonitrile (S5) | mdpi.com |

| Process Monitored | Free-radical photopolymerization of TMPTMA | mdpi.com |

| Observation | Fluorescence spectrum shifts to shorter wavelengths | mdpi.com |

The 2-aminopyridine scaffold is an effective platform for designing fluorescent chemosensors for the detection of heavy and transition metal ions. researchgate.net A notable example is 2-amino-6-methyl-4-phenyl-nicotinonitrile, which acts as a selective fluorescent chemosensor for ferric (Fe3+) and mercuric (Hg2+) ions over a range of other metal ions. researchgate.net

The detection mechanism involves the quenching of the sensor's fluorescence upon binding with the metal ion. This compound can distinguish between Fe3+ and Hg2+ through distinct changes in its absorption and fluorescence quenching behavior. researchgate.net Job's plot analysis has confirmed the formation of a 1:1 complex between the sensor and both Fe3+ and Hg2+. researchgate.net

While direct studies on this compound for the detection of Co2+, Cu2+, and CN- are less common, the broader class of conjugated polymers incorporating N-heterocyclic moieties, including pyridine, has shown significant promise. ethz.ch For instance, polymers with bipyridine units can selectively detect Hg2+, while others have been designed to sense Cu2+. ethz.ch The quenched fluorescence of a Cu2+–polymer complex can be turned back on by the addition of cyanide (CN-), demonstrating a displacement approach for anion sensing. ethz.ch

The ability of this compound-based sensors to detect metal ions is a prime example of their function as "on-off" molecular switches. researchgate.net In the "off" state, the fluorescence of the sensor is quenched upon interaction with a specific analyte. montclair.edu